molecular formula C12H11N3O2S B3054220 Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine CAS No. 5898-41-9

Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine

Cat. No.: B3054220
CAS No.: 5898-41-9
M. Wt: 261.3 g/mol
InChI Key: RTEQUIPYSDUEKA-UHFFFAOYSA-N
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Description

Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine is a chemical compound with the molecular formula C₁₂H₁₁N₃O₂S and a molecular weight of 261.30 g/mol . This compound is characterized by the presence of an allyl group, a nitro-phenyl group, and a thiazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.

    Allylation: The final step involves the allylation of the thiazole derivative using allyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or allylic alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.

Major Products:

    Oxidation: Formation of epoxides or allylic alcohols.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    Allyl-[4-(4-amino-phenyl)-thiazol-2-yl]-amine: Similar structure but with an amino group instead of a nitro group.

    Allyl-[4-(4-methyl-phenyl)-thiazol-2-yl]-amine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness:

    Nitro Group: The presence of the nitro group in Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine imparts unique chemical reactivity and potential biological activity compared to its analogs.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-(4-nitrophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-2-7-13-12-14-11(8-18-12)9-3-5-10(6-4-9)15(16)17/h2-6,8H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEQUIPYSDUEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365793
Record name 4-(4-Nitrophenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5898-41-9
Record name 4-(4-Nitrophenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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